molecular formula C17H15NO2 B1623806 Ethyl 4-naphthalen-1-yl-1H-pyrrole-3-carboxylate CAS No. 226930-26-3

Ethyl 4-naphthalen-1-yl-1H-pyrrole-3-carboxylate

Cat. No.: B1623806
CAS No.: 226930-26-3
M. Wt: 265.31 g/mol
InChI Key: RPMKLIJEJHONCN-UHFFFAOYSA-N
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Description

Ethyl 4-naphthalen-1-yl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

226930-26-3

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

ethyl 4-naphthalen-1-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C17H15NO2/c1-2-20-17(19)16-11-18-10-15(16)14-9-5-7-12-6-3-4-8-13(12)14/h3-11,18H,2H2,1H3

InChI Key

RPMKLIJEJHONCN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC=C1C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCOC(=O)C1=CNC=C1C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.3 g (18.9 mmol) of 3-(naphthalen-1-yl)-acrylic acid ethylester prepared in Preparation 6-1) and 3.68 g (18.9 mmol) of tosylmethylisocyanide were dissolved in 100 ml of tetrahydrofuran. 2.55 g (22.7 mmol) of potassium t-butoxide dissolved in 100 ml of tetrahydrofuran was slowly added thereto and the mixture was refluxed for 30 minutes. 100 ml of water was added to the reaction solution to stop the reaction and the solvent was removed under reduced pressure. The reaction solution was extracted with diethylether, washed with aqueous sodium chloride solution and then dried over magnesium sulfate. The solvent was removed under reduced pressure and the resulting residue was subjected to silica gel column chromatography(eluent: ethyl acetate/n-hexane=1/3, v/v) to obtain 3.85 g (14.5 mmol, Yield 77%) of the title compound.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
77%

Synthesis routes and methods II

Procedure details

500 mg (1.89 mmol) of ethyl 3-(naphthalen-1-yl)acrylate prepared in EXAMPLE 80-1) and 368 mg (1.89 mmol) of tosylmethylisocyanide were dissolved in 10 ml of tetrahydrofuran. 255 mg (2.27 mmol) of potassium t-butoxide dissolved in tetrahydrofuran (10 ml) was slowly added thereto and the mixture was refluxed for 30 minutes. 10 ml of water was added to the reaction solution to stop the reaction and the solvent was removed under reduced pressure. The residue was extracted with diethylether, washed with aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the residue was subjected to column chromatography(eluent: ethyl acetate/hexane=1/3, v/v) to give 385 mg (1.45 mmol, Yield 77%) of the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
368 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
255 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
77%

Synthesis routes and methods III

Procedure details

5 g(18.9 mmol) of the compound prepared in Preparation 1-1) and 3.68 g(18.9 mmol) of tosylmethylisocyanide were dissolved in 100 ml of tetrahydrofuran. 2.55 g(22.7 mmol) of potassium t-butoxide dissolved in 100 ml of tetrahydrofuran was slowly added thereto and the resulting mixture was refluxed for 30 minutes. 100 ml of water was added to the reaction solution to stop the reaction and the solvent was removed under reduced pressure. The residue was extracted with diethylether, washed with saturated sodium chloride solution and dried over magnesium sulfate. Then, the solvent was removed under reduced pressure and the residue was subjected to column chromatography(eluent: ethylacetate/n-hexane=⅓, v/v) to give 3.85 g(14.5 mmol, Yield 77%) of the title compound.
[Compound]
Name
compound
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
ethylacetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Yield
77%

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